P-glycoprotein Inhibition: Verapamil Exhibits Broad Spectrum IC50 of 1.1-6.3 µM, Differentiating it from Selective Inhibitors
Verapamil acts as a broad-spectrum P-glycoprotein (P-gp) inhibitor with IC50 values ranging from 1.1 µM for digoxin transport inhibition in Caco-2 cells to 6.3 µM in high-throughput screening assays [1]. This non-selectivity distinguishes it from tailored inhibitors like L-754,394, which achieves a P-gp-to-CYP3A4 selectivity ratio exceeding 200, whereas verapamil's ratio is 1.5, indicating near-equal inhibition of both efflux transport and metabolic clearance [2].
| Evidence Dimension | P-gp Inhibition Potency (IC50) and Selectivity Ratio (P-gp IC50 / CYP3A4 IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 µM (digoxin transport) to 6.3 µM (high-throughput screen); P-gp/CYP3A4 Ratio = 1.5 |
| Comparator Or Baseline | Cyclosporin A: IC50 = 1.4 µM; L-754,394: P-gp/CYP3A4 Ratio > 200 |
| Quantified Difference | P-gp/CYP3A4 Ratio: Verapamil (1.5) vs. L-754,394 (>200), indicating >130-fold lower selectivity for P-gp over CYP3A4 |
| Conditions | Caco-2 cell monolayers (vinblastine/digoxin transport), intestinal/liver microsomes (midazolam metabolism) |
Why This Matters
Verapamil is suitable as a dual P-gp/CYP3A4 inhibitor probe in preclinical ADME studies, but its lack of selectivity limits its utility in experiments requiring isolated P-gp modulation, a factor critical for procurement decisions in transporter pharmacology research.
- [1] Pauli-Magnus C, von Richter O, Burk O, et al. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-82. View Source
- [2] Wacher VJ, Silverman JA, Zhang Y, Benet LZ. Comparative studies to determine the selective inhibitors for P-glycoprotein and cytochrome P450 3A4. AAPS PharmSci. 1999;1(3):E18. View Source
